tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H30N2O6 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on the synthesis and characterization of piperazine derivatives provides foundational knowledge on the methodologies for creating and analyzing compounds with potential scientific and medicinal applications. For example, the synthesis of sterically congested piperazine derivatives has been explored to generate pharmacologically useful cores, indicating the importance of structural modification in drug development (Gumireddy et al., 2021) [https://consensus.app/papers/structure-tertbutyl-gumireddy/78c131043f5359999a66847796396d4f/?utm_source=chatgpt].
Biological Evaluation
Biological evaluations of piperazine derivatives have revealed varied activities, including antibacterial and anthelmintic activities. The synthesis of tert-butyl derivatives and their screening for biological activities highlight the potential of these compounds in developing new therapeutic agents (Sanjeevarayappa et al., 2015) [https://consensus.app/papers/synthesis-characterization-xray-diffraction-studies-sanjeevarayappa/0809c690740153979e8c2d0e5a688a4a/?utm_source=chatgpt].
Molecular Structure Analysis
X-ray diffraction studies of piperazine derivatives afford insights into the molecular configurations that may influence biological activity and drug design. For instance, the crystal structure analysis of tert-butyl piperazine-carboxylate derivatives aids in understanding the molecular interactions and stability of these compounds, which are crucial for their biological efficacy (Didierjean et al., 2004) [https://consensus.app/papers/tertbutyl-didierjean/4c023ac1a921529ba965c8a3bf2bbaad/?utm_source=chatgpt].
Chemical Modifications and Drug Development
The research also extends to the development of novel synthetic routes for derivatives with potential as biologically active compounds, such as anticancer drugs. These studies underscore the significance of chemical modifications in enhancing the therapeutic properties of piperazine-based compounds (Zhang et al., 2018) [https://consensus.app/papers/synthesis-tertbutyl-4formyl3-6dihydropyridine12h-zhang/3c2568d0e2a55724af9512eff1da82b9/?utm_source=chatgpt].
Properties
IUPAC Name |
tert-butyl 4-[[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O6/c1-16(2,3)25-15(21)19-8-6-18(7-9-19)10-11-12(20)13-14(22-11)24-17(4,5)23-13/h11-14,20H,6-10H2,1-5H3/t11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVNXSLBKCUKJR-XJFOESAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN3CCN(CC3)C(=O)OC(C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCN(CC3)C(=O)OC(C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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